![molecular formula C11H11ClF3N3O2 B2888598 N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride CAS No. 2287271-67-2](/img/structure/B2888598.png)
N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a trifluoromethyl group, which is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals and drugs . The compound also seems to contain an N-methoxy group, which is a functional group consisting of a methoxy group (-OCH3) attached to a nitrogen atom .
Synthesis Analysis
Trifluoromethyl groups can be introduced into compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the overall structure and properties of the compound.Chemical Reactions Analysis
The trifluoromethyl group can affect the reactivity of the compound. For instance, trifluoromethyl-substituted compounds are often strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the trifluoromethyl group can lower the basicity of compounds .Wissenschaftliche Forschungsanwendungen
Computational and Pharmacological Evaluation
Research has evaluated the computational and pharmacological potential of 1,3,4-oxadiazole and its derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies demonstrate the versatility of oxadiazole derivatives in medical research, highlighting their potential in developing treatments for various conditions (Faheem, 2018).
Nonlinear Optical Characterization
Oxadiazole derivatives have been synthesized and characterized for their potential applications in optoelectronics, demonstrating how structural modifications can influence their optical nonlinearity. This research underscores the relevance of such compounds in developing optical limiters and other optoelectronic devices (Chandrakantha et al., 2011).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of 5-amino-3-aralkoxy(methoxy)amino-1,2,4-oxadiazoles from specific precursors has been described, emphasizing a high-yield and efficient method for producing these compounds. This approach highlights the advancements in synthetic methodologies that facilitate the development of oxadiazole derivatives (Kurz et al., 2007).
Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of 1,3,4-oxadiazole bearing Schiff base moiety have been conducted, showing significant activity against various microorganisms. This research indicates the potential of oxadiazole derivatives as antimicrobial agents, contributing to the field of infectious disease treatment (Kapadiya et al., 2020).
Corrosion Inhibitors
Oxadiazole derivatives have been explored as corrosion inhibitors in acidic media, revealing a correlation between their chemical structure and inhibition efficiency. This application demonstrates the compound's potential in industrial and engineering contexts, providing insights into materials protection (Bentiss et al., 2002).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2.ClH/c1-18-15-6-7-2-4-8(5-3-7)9-16-10(19-17-9)11(12,13)14;/h2-5,15H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQKXDTZSUUBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

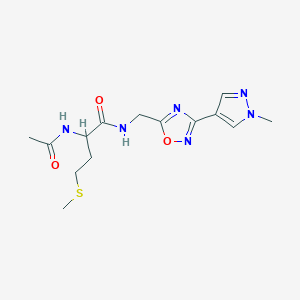
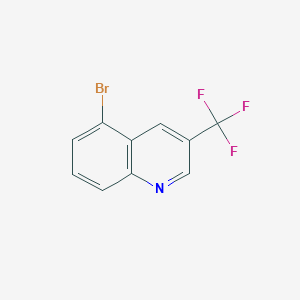
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2888518.png)
![N-(Oxolan-2-ylmethyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2888520.png)
![6-(isopropylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2888522.png)
![N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2888523.png)
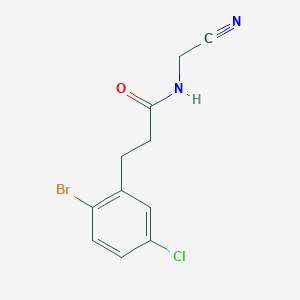
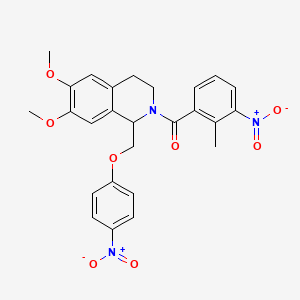
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2888529.png)
![3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2888531.png)
![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2888532.png)
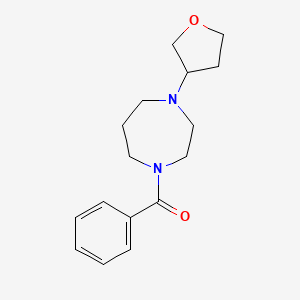
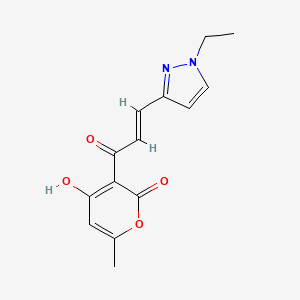
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2888538.png)